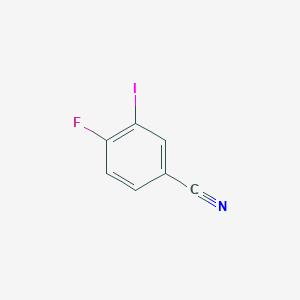

4-Fluoro-3-iodobenzonitrile

Beschreibung

Strategic Approaches to Fluorination and Iodination on Benzonitrile (B105546) Cores

The direct and regioselective halogenation of benzonitrile derivatives is a key strategy for the synthesis of 4-fluoro-3-iodobenzonitrile. This requires careful control of reaction conditions to achieve the desired substitution pattern.

Achieving the precise 3-iodo-4-fluoro substitution pattern on a benzonitrile ring necessitates a deep understanding of directing group effects and the application of specialized halogenation reagents. The electron-withdrawing nature of the nitrile and fluoro groups influences the regioselectivity of electrophilic aromatic substitution. evitachem.com

Direct iodination of 4-fluorobenzonitrile (B33359) is a plausible route. However, due to the directing effects of the substituents, a mixture of isomers can be expected. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. This can lead to complex product mixtures, making purification challenging. To overcome these challenges, methods that enhance regioselectivity are often employed. One such approach involves the use of a blocking group to direct the iodination to the desired position, followed by the removal of the blocking group.

Another strategy is the ipso-halogenation of an arylboronic acid. This method offers high regioselectivity, as the position of halogenation is predetermined by the location of the boronic acid group. acs.org For instance, the synthesis could start from a suitably protected 4-fluoro-3-aminobenzonitrile, which is then converted to the corresponding boronic acid. Subsequent ipso-iodination would yield the desired product.

| Halogenation Strategy | Key Features | Potential Challenges |

| Direct Electrophilic Iodination | Utilizes an electrophilic iodine source to directly substitute a hydrogen atom on the aromatic ring. | Can lead to a mixture of isomers, requiring careful optimization of reaction conditions and potentially complex purification. |

| Ipso-Halogenation of Arylboronic Acids | Offers high regioselectivity by replacing a boronic acid group with a halogen. acs.org | Requires the synthesis of the corresponding arylboronic acid precursor. |

| Halogen Exchange (Halex) Reaction | Involves the replacement of one halogen with another, often driven by the use of an excess of a halide salt. | The reactivity of the starting halogenated benzonitrile is a critical factor. vulcanchem.com |

This table provides a summary of key halogenation strategies that can be employed in the synthesis of this compound.

Ortho-directed metalation is a powerful tool for the regioselective functionalization of aromatic rings. usp.br In the context of 4-fluorobenzonitrile, the fluorine atom can act as a directing group, facilitating metalation at the adjacent ortho position (C3). Subsequent quenching of the resulting organometallic intermediate with an iodine source would introduce the iodine atom at the desired position. Knochel-type bases, such as TMPMgCl·LiCl, have proven effective for the regioselective metalation of fluorinated nitriles. usp.br

The "halogen dance" reaction is another intriguing strategy that involves the base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. researchgate.netclockss.orgrsc.org While less common for this specific transformation, it is a potential route that could be explored. For example, a precursor such as 2-fluoro-5-iodobenzonitrile (B128481) could potentially undergo a halogen dance to yield the desired this compound under specific basic conditions. The success of this approach would depend on the relative thermodynamic stabilities of the starting material and the product.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

An alternative to direct halogenation of the benzonitrile core is to construct the target molecule from precursors that already contain some of the required functionalities.

A well-established method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with an iodide salt. mdpi.comtpu.ruijcce.ac.ir In this context, the synthesis of this compound could commence from 3-amino-4-fluorobenzonitrile (B1285375). This precursor, upon treatment with a diazotizing agent such as sodium nitrite (B80452) in the presence of a strong acid, forms a diazonium salt. Subsequent reaction with a source of iodide, such as potassium iodide, would yield the target compound. mdpi.com The synthesis of the starting 3-amino-4-fluorobenzonitrile can be achieved through various routes, including the reduction of the corresponding nitro compound.

| Reaction Step | Reagents | Purpose |

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Converts the primary aromatic amine to a diazonium salt. mdpi.com |

| Iodination | Potassium iodide (KI) | Replaces the diazonium group with an iodine atom. mdpi.com |

This table outlines the key steps in the synthesis of this compound from an aniline (B41778) precursor via a diazotization-iodination sequence.

Another synthetic pathway begins with a nitro-substituted benzonitrile, such as 4-fluoro-3-nitrobenzonitrile. cymitquimica.comresearchgate.net The synthesis of this precursor itself is a key step. researchgate.net The nitro group can be reduced to an amino group, typically using reducing agents like tin(II) chloride or catalytic hydrogenation. This yields 3-amino-4-fluorobenzonitrile, which can then be subjected to the diazotization-iodination sequence described previously. This multi-step approach allows for the strategic introduction of the iodo group after the establishment of the fluoro and cyano functionalities.

The target compound can also be synthesized by starting with a commercially available or readily synthesized fluorobenzonitrile or iodobenzonitrile and introducing the remaining halogen. For example, starting with 4-fluorobenzonitrile, a regioselective iodination at the 3-position would be required. As mentioned earlier, this can be achieved through ortho-directed metalation. usp.br

Alternatively, one could start with 3-iodobenzonitrile (B1295488). chemsrc.com Introducing a fluorine atom at the 4-position would likely require a nucleophilic aromatic substitution (SNAAr) reaction on a precursor with a suitable leaving group at that position, such as a nitro or chloro group. However, direct fluorination of 3-iodobenzonitrile is generally challenging due to the deactivating nature of the iodo and cyano groups. A more viable approach might involve the synthesis of 4-amino-3-iodobenzonitrile (B1275651) followed by a Balz-Schiemann reaction or related fluorination method to replace the amino group with fluorine.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQVRZMBNRJTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433838 | |

| Record name | 4-Fluoro-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159719-57-0 | |

| Record name | 4-Fluoro-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 Iodobenzonitrile and Precursors

Precursor Synthesis and Functional Group Interconversions Leading to 4-Fluoro-3-iodobenzonitrile

Palladium-Catalyzed Coupling Reactions for Precursor Formation

The synthesis of precursors for this compound often employs palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. These reactions are valued for their functional group tolerance and catalytic nature. For instance, the formation of substituted benzonitriles, which can serve as direct precursors, can be achieved through various palladium-catalyzed methodologies.

One relevant approach is the aminocarbonylation of iodoarenes. mdpi.com Palladium catalysts, in conjunction with ligands like XantPhos, facilitate the reaction between an aryl iodide, such as 1-fluoro-4-iodobenzene, and a source of carbon monoxide and an amine. While this specific reaction yields an amide, modifications of carbonylation reactions are a powerful tool for introducing a one-carbon unit, which can be a synthetic handle for the nitrile group.

Detailed research has explored the efficacy of different palladium catalysts and ligands in similar coupling reactions. For example, the use of Pd(OAc)₂ with phosphine (B1218219) ligands is common. mdpi.com The reaction conditions, including solvent, base, temperature, and pressure, are crucial for achieving high yields and selectivity. Biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been investigated as greener alternatives to traditional solvents in these catalytic systems. mdpi.com

The following table summarizes typical conditions for palladium-catalyzed aminocarbonylation, a reaction type analogous to those that could be used for precursor synthesis.

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation of Aryl Iodides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ | mdpi.com |

| Ligand | XantPhos or PPh₃ | mdpi.com |

| Substrate | Aryl Iodide (e.g., 1-fluoro-4-iodobenzene) | mdpi.com |

| Reagent | Amine (e.g., Morpholine) | mdpi.com |

| CO Source | CO gas (1 bar) | mdpi.com |

| Base | Triethylamine (Et₃N) | mdpi.com |

| Solvent | Toluene, 2-MeTHF | mdpi.com |

| Temperature | 50-100 °C | mdpi.com |

Furthermore, palladium-catalyzed cyclization reactions of precursors like 2-iodophenoxyallenes bearing a 4-fluoro-substituent demonstrate the versatility of palladium catalysis in building complex molecular scaffolds that could be further elaborated into the target benzonitrile (B105546). researchgate.net

Advanced Synthetic Protocols and Catalytic Systems

Modern synthetic chemistry continuously seeks more efficient, selective, and sustainable methods. For a specialized molecule like this compound, advanced protocols involving transition-metal mediation and innovative energy sources are particularly relevant.

Transition Metal-Mediated C-H Activation and Halogenation

A significant advancement in the synthesis of halogenated aromatics is the direct functionalization of carbon-hydrogen (C-H) bonds. This strategy avoids the need for pre-functionalized substrates, thus shortening synthetic sequences and reducing waste. For the synthesis of this compound, a key step would be the regioselective iodination of 4-fluorobenzonitrile (B33359) at the C3 position.

Palladium-catalyzed ortho-halogenation of arylnitriles represents a powerful application of this principle. acs.org The cyano group can act as a directing group, guiding the halogenating agent to the adjacent ortho position. This approach allows for the direct conversion of an arylnitrile to its ortho-halogenated derivative with high selectivity. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂) and an oxidizing agent in the presence of a halogen source (e.g., I₂). This method is effective for a range of arylnitriles, including those with electron-withdrawing or electron-donating groups. acs.org

The general mechanism involves the coordination of the nitrile's nitrogen atom to the palladium center, followed by cyclometalation to form a palladacycle intermediate. This intermediate then reacts with the electrophilic halogen source, leading to reductive elimination of the final product and regeneration of the active palladium catalyst.

Table 2: General Conditions for Palladium-Catalyzed ortho-C-H Iodination of Arylnitriles

| Component | Example | Reference |

|---|---|---|

| Substrate | Arylnitrile (e.g., 4-Fluorobenzonitrile) | acs.org |

| Catalyst | Pd(OAc)₂ | acs.org |

| Halogen Source | I₂ | acs.org |

| Solvent | Trifluoroacetic acid (TFA) or Dichloroethane (DCE) | acs.org |

| Temperature | 80-120 °C | acs.org |

Other transition metals like rhodium and ruthenium are also widely explored for C-H activation, often utilizing different directing groups to achieve functionalization at various positions on an aromatic ring. sioc-journal.cnmdpi.com

Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. core.ac.uk In the synthesis of halogenated benzonitriles, these principles can be applied by developing methods that use less hazardous substances, increase energy efficiency, and minimize waste.

A key area of focus is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Water or biomass-derived solvents are increasingly used. mdpi.comacs.org For the synthesis of benzonitriles, research has shown that using ionic liquids (ILs) can serve multiple roles as a co-solvent, catalyst, and phase-separation agent, thereby simplifying workup procedures and allowing for catalyst recycling. guidechem.comrsc.orgrsc.org For example, a hydroxylamine-based ionic liquid was used to replace hydroxylamine (B1172632) hydrochloride in the synthesis of benzonitrile from benzaldehyde, avoiding the generation of corrosive HCl. rsc.orgrsc.org

Catalysis is central to green chemistry. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a significant goal. rsc.org For halogenated nitriles, exploring solid-supported catalysts or reactions in aqueous media can contribute to a more sustainable synthetic route. acs.org Atom economy is another critical metric, and synthetic strategies like C-H activation are inherently more atom-economical than classical methods that require pre-functionalization. acs.orgcore.ac.uk

Microwave-Assisted Synthesis and Flow Chemistry Applications

To enhance reaction rates and improve energy efficiency, alternative energy sources and reactor technologies are being implemented. Microwave-assisted synthesis and flow chemistry offer significant advantages over conventional batch processing.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by enabling rapid and uniform heating of the reaction mixture. oatext.com This technique has been successfully applied to various reactions for synthesizing cyano-containing compounds. For instance, the copper-catalyzed α-arylation of diethyl malonate with aryl halides, including 2-iodobenzonitrile, was achieved in 30 minutes under microwave irradiation, yielding the product in high yield. researchgate.net Similarly, microwave-assisted Sonogashira couplings involving 4-iodobenzonitrile (B145841) have been reported to proceed efficiently, minimizing side products. nih.gov The application of this technology to the final iodination step or precursor coupling in the synthesis of this compound could offer substantial improvements in efficiency.

Flow Chemistry Applications: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. cinz.nz For reactions involving hazardous reagents or intermediates, flow chemistry offers a significant safety advantage by minimizing the amount of hazardous material present at any given time. cinz.nz

Cross-coupling reactions, which are vital for synthesizing precursors, are well-suited to flow chemistry. acs.org Continuous flow Suzuki couplings have been developed using packed-bed reactors containing a heterogeneous palladium catalyst, which allows for easy product separation and catalyst reuse. acs.org This approach has been used for aryl bromides and iodides, demonstrating its applicability to the synthesis of halogenated benzonitrile precursors. The precise temperature control in flow reactors is also beneficial for managing highly exothermic reactions or preventing the decomposition of thermally sensitive compounds. cinz.nz

Chemical Reactivity and Transformation Pathways of 4 Fluoro 3 Iodobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for the functionalization of aryl halides. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a Meisenheimer complex, followed by the elimination of a leaving group. masterorganicchemistry.comresearchgate.net The rate of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. researchgate.netulaval.ca

In the context of SNAr reactions, the fluorine atom is a highly effective leaving group, often more so than other halogens. masterorganicchemistry.comstackexchange.com This is attributed to its high electronegativity, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex through a potent inductive effect. stackexchange.com The rate-determining step in SNAr is typically the initial nucleophilic addition, and the stability of the resulting intermediate is paramount. masterorganicchemistry.comstackexchange.com

The cyano group (–CN) is a strong electron-withdrawing group, which further activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. ulaval.canih.gov In 4-fluoro-3-iodobenzonitrile, the fluorine atom is ortho to the cyano group, a favorable position for activation. The cyano group's ability to delocalize the negative charge of the Meisenheimer complex significantly enhances the rate of substitution. nih.gov

| Halogen | Electronegativity | Leaving Group Ability in SNAr | Influence on Meisenheimer Complex Stability |

| Fluorine | High | Excellent | High stabilization via inductive effect stackexchange.com |

| Chlorine | Moderate | Good | Moderate stabilization |

| Bromine | Moderate | Fair | Less stabilization than fluorine and chlorine |

| Iodine | Low | Poor | Least stabilization among halogens ulaval.ca |

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom in this compound provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these couplings is I > Br > Cl > F, making the iodo-substituent the primary site of reaction. nrochemistry.comorgsyn.org

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl compounds by coupling an organoboron reagent with an aryl halide. researchgate.netresearchgate.net this compound readily participates in Suzuki-Miyaura coupling reactions at the iodine position. For instance, it can be coupled with various phenylboronic acids in the presence of a palladium catalyst and a base to yield substituted 4-fluoro-biphenyl-3-carbonitriles. doi.orgresearchgate.net These reactions are often high-yielding and tolerate a wide range of functional groups. researchgate.netmdpi.com

| Aryl Halide | Coupling Partner | Catalyst | Product | Reference |

| 4-Iodobenzonitrile (B145841) | Phenylboronic acid | Pd(OAc)₂/SPhos | 4'-Cyano-[1,1'-biphenyl]-4-carbonitrile | units.it |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | 4-Methoxy-1,1'-biphenyl | mdpi.com |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | [1,1'-Biphenyl]-4-carbonitrile | mdpi.com |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of palladium and copper complexes. nrochemistry.comresearchgate.net The iodine atom of this compound is the reactive site for this transformation, allowing for the introduction of an alkynyl group. This reaction is typically carried out under mild conditions and is a fundamental method for the synthesis of aryl alkynes. nrochemistry.comrsc.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br >> Cl. nrochemistry.comrsc.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org this compound can undergo Heck coupling at the iodo position with various alkenes in the presence of a palladium catalyst and a base. beilstein-journals.org

The Negishi coupling reaction provides another powerful method for carbon-carbon bond formation by coupling an organozinc reagent with an organic halide. orgsyn.orgunits.it this compound can be subjected to Negishi coupling, where the iodo group is selectively replaced. doi.org This reaction is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgunits.it The reactivity of the halide in Negishi coupling generally follows the order I > Br > Cl. orgsyn.org

Optimization of Catalytic Systems and Ligand Effects

The reactivity of this compound is significantly influenced by the carbon-iodine bond, which serves as a prime site for transition-metal-catalyzed cross-coupling reactions. The optimization of these catalytic systems, particularly those based on palladium and nickel, is crucial for achieving high efficiency and selectivity. Ligands play a pivotal role in modulating the catalyst's activity and stability.

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the choice of ligand is critical. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald dialkylbiarylphosphine family (e.g., XPhos, SPhos), have been shown to be effective. nih.gov These ligands facilitate the oxidative addition of the aryl iodide to the palladium(0) center and promote the subsequent reductive elimination step, leading to higher yields and faster reaction rates, sometimes even at room temperature. nih.gov For instance, in couplings involving sterically demanding substrates, specialized N-heterocyclic carbene (NHC) ligands have also gained prominence due to their strong σ-donating properties. nih.gov

Nickel-based catalytic systems are also employed, especially in cross-electrophile coupling reactions. nih.gov These systems are advantageous due to nickel's ability to cycle through multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). nih.gov The optimization for a given transformation on a substrate like this compound would involve screening various ligands, bases, and solvents. For example, in the nickel-catalyzed asymmetric reductive cross-coupling of aryl iodides, phosphino-oxazoline (PHOX) ligands have been evaluated, with modifications to the ligand's electronic and steric properties leading to significant improvements in yield and enantioselectivity. caltech.educaltech.edu

The following table summarizes key parameters in the optimization of catalytic systems for reactions involving aryl iodides like this compound.

| Catalyst System | Typical Ligand Class | Key Optimization Parameters | Effect on Reaction |

|---|---|---|---|

| Palladium-based (e.g., Pd(dba)₂) | Bulky Dialkylbiarylphosphines (e.g., Buchwald ligands) | Ligand structure, base (e.g., K₃PO₄, Cs₂CO₃), solvent, temperature | Improves reaction scope, efficiency, and catalyst stability for Suzuki and Buchwald-Hartwig couplings. nih.govnih.gov |

| Nickel-based (e.g., NiCl₂·glyme) | Bidentate N-based ligands (e.g., PHOX, diamines) | Ligand chirality, reductant, solvent, additives | Enables cross-electrophile and asymmetric reductive couplings; ligand electronics can fine-tune reactivity. nih.govcaltech.educaltech.edu |

| Copper-based (e.g., CuI) | Diamine ligands (e.g., benzene-1,2-diamine derivatives) | Ligand structure, base, temperature | Facilitates Ullmann-type C-N and C-O bond formation, often under milder conditions than traditional methods. tcichemicals.com |

Electrophilic Aromatic Substitution (EAS) Reactions

The aromatic ring of this compound is heavily influenced by its three substituents, which dictates its reactivity towards electrophiles.

Directing Effects of Fluoro, Iodo, and Cyano Substituents on Aromatic Electrophilic Attack

The regiochemical outcome of any electrophilic aromatic substitution (EAS) on this compound is determined by the cumulative directing effects of the fluoro, iodo, and cyano groups. These effects are a combination of inductive and resonance contributions.

Cyano Group (-CN): The nitrile group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a strong inductive effect (due to the electronegativity of nitrogen) and a resonance effect, which delocalizes the ring's π-electrons onto the nitrile. bcms.edu.iqmasterorganicchemistry.com This electron withdrawal is most pronounced at the ortho and para positions, making these sites significantly less nucleophilic. Consequently, the cyano group is a strong meta-director. scribd.comlibretexts.org

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|---|

| -CN (Cyano) | 1 | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strongly Deactivating | Meta (to C3, C5) |

| -I (Iodo) | 3 | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho/Para (to C2, C4, C6) |

| -F (Fluoro) | 4 | Strongly withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho/Para (to C3, C5) |

Limitations and Challenges in EAS on Polyhalogenated Benzonitriles

Performing electrophilic aromatic substitution on polyhalogenated benzonitriles like this compound presents significant challenges.

Extreme Ring Deactivation: The primary limitation is the severely reduced nucleophilicity of the aromatic ring. The combined electron-withdrawing power of two halogen atoms and a cyano group makes the ring extremely "electron-poor" and thus highly resistant to attack by electrophiles. masterorganicchemistry.comtotal-synthesis.com

Harsh Reaction Conditions: Overcoming this deactivation often requires forcing conditions, such as high temperatures and the use of very strong electrophiles or superacids. libretexts.org These conditions can lead to a lack of selectivity, decomposition of the starting material, or unwanted side reactions.

Competing Reactions: The functional groups themselves can react under harsh EAS conditions. For example, strong acids can promote the hydrolysis of the nitrile group.

Steric Hindrance: While electronic effects are dominant, steric hindrance from the existing substituents can also influence the feasibility and regioselectivity of an incoming electrophile's approach to the ring.

Site-Selectivity Issues: When directing effects of multiple substituents are not aligned, as is the case here, mixtures of constitutional isomers are often formed, complicating purification and reducing the yield of the desired product. bcms.edu.iq

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be converted into several other important chemical groups.

Hydrolysis to Carboxylic Acids and Esters

The cyano group can be hydrolyzed to a carboxylic acid moiety under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules. For instance, heating aromatic nitriles with aqueous acid, such as sulfuric acid, effectively converts the nitrile into the corresponding benzoic acid. vulcanchem.com This reaction proceeds via the formation of a primary amide intermediate.

Reaction: this compound → 4-Fluoro-3-iodobenzoic acid

Once the 4-fluoro-3-iodobenzoic acid is formed, it can be readily converted to a variety of esters through standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst).

Reduction to Amines and Aldehydes

The nitrile group can be reduced to yield either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: The complete reduction of the nitrile group yields a primary amine (a benzylamine (B48309) derivative). This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or through catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Raney Nickel, Palladium). The resulting 4-fluoro-3-iodobenzylamine (B13151500) is a valuable building block for pharmaceuticals and other fine chemicals. caltech.eduorganic-chemistry.org

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde is a more delicate transformation. It can be accomplished using specific reducing agents that are less reactive than LiAlH₄. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to afford the corresponding aldehyde, 4-fluoro-3-iodobenzaldehyde.

| Transformation | Product | Typical Reagents and Conditions |

|---|---|---|

| Hydrolysis | 4-Fluoro-3-iodobenzoic acid | H₂SO₄ (aq), heat |

| Esterification | 4-Fluoro-3-iodobenzoate ester | Alcohol (e.g., CH₃OH, C₂H₅OH), H⁺ catalyst (e.g., H₂SO₄) |

| Reduction to Amine | (4-Fluoro-3-iodophenyl)methanamine | 1. LiAlH₄ in THF; 2. H₂O workup OR H₂, Raney Ni |

| Reduction to Aldehyde | 4-Fluoro-3-iodobenzaldehyde | 1. DIBAL-H in toluene, low temp. (-78 °C); 2. H₂O workup |

Cycloaddition Reactions and Heterocycle Formation (e.g., Tetrazoles, Oxadiazoles)

The nitrile functional group of this compound is a versatile precursor for the synthesis of five-membered nitrogen-containing heterocycles, most notably tetrazoles and oxadiazoles. These transformations typically proceed through cycloaddition reactions or a sequence of reactions involving the conversion of the nitrile into a more reactive intermediate.

Tetrazole Formation

The most direct and widely utilized method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide (B81097) source. beilstein-journals.orgnih.gov This reaction is applicable to a wide array of aromatic nitriles, including this compound. The process typically involves heating the nitrile with an azide reagent, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), often in the presence of a catalyst. organic-chemistry.orgscribd.com

Common catalysts include Lewis acids like zinc salts (e.g., ZnCl₂, ZnBr₂) or aluminum salts, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.orgscribd.com The reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). beilstein-journals.org The general mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, increasing its electrophilicity and facilitating the cycloaddition with the azide anion. The resulting tetrazolate salt is then protonated during workup to yield the final 5-(4-fluoro-3-iodophenyl)-1H-tetrazole.

Table 1: Representative Conditions for Tetrazole Synthesis from Benzonitriles

| Nitrile Substrate | Azide Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Aromatic Nitriles | NaN₃ | ZnBr₂ | Water | 100 | organic-chemistry.org |

| Aryl Nitriles | NaN₃ | L-proline | DMF | 120 | organic-chemistry.org |

| Ortho-substituted Aryl Nitriles | Et₂AlN₃ | None | Toluene | 80 | scribd.com |

| Various Nitriles | TMSN₃ | DBU | None (Neat) | 170 | scribd.com |

Oxadiazole Formation

The synthesis of 1,3,4-oxadiazoles from this compound is a multi-step process, as the nitrile group is not directly incorporated into the oxadiazole ring in a single cycloaddition step. A common and effective strategy involves the initial conversion of the benzonitrile (B105546) into an acylhydrazide intermediate, which is subsequently cyclized. nih.gov

A typical pathway involves:

Hydrazide Formation: The nitrile can be converted to the corresponding benzoic acid ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 4-fluoro-3-iodobenzohydrazide.

Acylation: The resulting benzohydrazide (B10538) is then acylated by reacting it with an acid chloride or carboxylic acid to form an N,N'-diacylhydrazine derivative.

Cyclodehydration: The diacylhydrazine intermediate is then subjected to cyclodehydration using a dehydrating agent. mdpi.com Phosphorus oxychloride (POCl₃) is a frequently used reagent for this step, often serving as both the solvent and the cyclizing agent, to yield the 2,5-disubstituted-1,3,4-oxadiazole. nih.gov

Alternative methods for forming the 1,3,4-oxadiazole (B1194373) ring include the oxidative cyclization of N-acylhydrazones. mdpi.com In this approach, the benzohydrazide is first condensed with an aldehyde to form an N-acylhydrazone, which is then cyclized using an oxidizing agent like iodine or mercury oxide. mdpi.com

Table 2: General Pathway for 1,3,4-Oxadiazole Synthesis from a Benzonitrile Derivative

| Step | Transformation | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Benzonitrile → Benzohydrazide | (i) H₂SO₄, MeOH (for esterification) (ii) N₂H₄·H₂O | mdpi.comnih.gov |

| 2 | Benzohydrazide → N,N'-Diacylhydrazine | Substituted Acid Chloride or Carboxylic Acid | nih.gov |

| 3 | N,N'-Diacylhydrazine → 1,3,4-Oxadiazole | POCl₃, Heat | nih.gov |

Radical Reactions and Photochemistry

The photochemistry of this compound is primarily dictated by the carbon-iodine (C-I) bond, which is the most labile site for photochemical reactions. The C-I bond is significantly weaker than C-F, C-Br, or C-H bonds, making it susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light. cdnsciencepub.com

Research on closely related 4-halobenzonitriles demonstrates that upon UV irradiation, 4-iodobenzonitrile undergoes efficient homolysis of the aryl-halogen bond. cdnsciencepub.com This cleavage results in the formation of a 4-cyanophenyl radical and an iodine radical. In the context of this compound, this process would generate the corresponding 4-fluoro-3-cyanophenyl radical.

Once formed, this highly reactive aryl radical can participate in several subsequent reactions, depending on the reaction environment:

Hydrogen Abstraction: In the presence of a hydrogen-donating solvent (like methanol), the aryl radical can abstract a hydrogen atom to yield the de-iodinated product, 4-fluorobenzonitrile (B33359). cdnsciencepub.com

Reaction with Other Species: If other radical scavengers or reaction partners are present, the aryl radical can be trapped to form new C-C or C-heteroatom bonds.

Studies on 4-iodobenzonitrile irradiated in methanol (B129727) in the absence of other reagents show a nearly quantitative conversion to the de-iodinated product, benzonitrile. cdnsciencepub.com This indicates that hydrogen abstraction from the solvent is a highly efficient pathway.

Furthermore, in the presence of other molecules, such as olefins like 1,1-diphenylethene, the reaction mechanism can shift from simple homolytic cleavage to a photoinduced electron transfer (PET) pathway. cdnsciencepub.com In this scenario, an exciplex forms between the excited state of the benzonitrile and the olefin. For iodo-substituted compounds, the resulting radical anion is unstable and rapidly cleaves the C-I bond, again producing the aryl radical and iodide anion. This pathway leads to the formation of complex adducts between the aryl group, the olefin, and the solvent. cdnsciencepub.com For example, the irradiation of 4-iodobenzonitrile and 1,1-diphenylethene in methanol yields products such as 1-(4-cyanophenyl)-2-methoxy-2,2-diphenylethane. cdnsciencepub.com

Table 3: Photochemical Reaction Products of 4-Iodobenzonitrile (4a) as a Model System

| Reaction Conditions | Major Product(s) | Yield (%) | Proposed Pathway | Reference |

|---|---|---|---|---|

| Irradiation of 4a in Methanol | Benzonitrile | Quantitative | Homolytic Cleavage & H-Abstraction | cdnsciencepub.com |

| Irradiation of 4a with 1,1-diphenylethene in Methanol | 1-(4-Cyanophenyl)-2,2-diphenylethene | 38 | Photoinduced Electron Transfer (PET) | cdnsciencepub.com |

| 3-Cyano-9-phenylphenanthrene | 21 |

Spectroscopic and Structural Characterization in Advanced Research

Advanced NMR Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-Fluoro-3-iodobenzonitrile. Analysis of ¹H, ¹³C, and ¹⁹F spectra allows for the unambiguous assignment of the substitution pattern on the benzene (B151609) ring.

Data from a study by Knochel et al. provides specific chemical shifts for the isomer 3-Fluoro-2-iodobenzonitrile, which helps in understanding the influence of the substituent positions. For 3-Fluoro-2-iodobenzonitrile, the ¹H-NMR spectrum in CDCl₃ shows signals between δ 7.25 and 7.49 ppm. doi.org The ¹³C{¹H} NMR spectrum for this isomer displays the carbon attached to the fluorine at 162.6 ppm with a large coupling constant (J(C-F) = 248.6 Hz), and the carbon attached to the iodine at 87.1 ppm with a J(C-F) of 29.1 Hz. doi.org The ¹⁹F NMR shows a signal between -87.24 and -87.33 ppm. doi.org

For the target compound, This compound , specific data is also available. doi.org A study reports its ¹⁹F NMR spectrum in CDCl₃, showing a multiplet between -87.24 and -87.33 ppm. doi.org This distinct chemical shift is characteristic of fluorine atoms attached to aromatic systems. doi.org

| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| This compound | CDCl₃ | -87.24 – -87.33 (m) | doi.org |

| 3-Fluoro-2-iodobenzonitrile | CDCl₃ | -87.24 – -87.33 (m) | doi.org |

The interaction between the fluorine atom and adjacent carbon atoms results in characteristic coupling constants (J-coupling), which are crucial for structural assignment. In fluorinated aromatic compounds, the magnitude of the C-F coupling constant varies depending on the number of bonds separating the two nuclei.

For instance, in the related isomer 3-Fluoro-2-iodobenzonitrile, the one-bond coupling (¹J(C-F)) for the carbon directly attached to the fluorine is very large, at 248.6 Hz. doi.org The two-bond coupling (²J(C-F)) and three-bond coupling (³J(C-F)) are significantly smaller. The carbon bearing the iodine atom (C2) exhibits a ²J(C-F) of 29.1 Hz, while the cyano-substituted carbon (C1) and a proton-bearing carbon (C3) show ³J(C-F) values of 3.5 Hz and 8.1 Hz, respectively. doi.org These through-bond couplings provide definitive evidence for the relative positions of the substituents. A thesis by dos Santos discusses the use of ²J(C-F) coupling constants in identifying the position of iodine relative to fluorine in a related compound. usp.br

For an achiral, planar molecule like this compound, stereochemical assignments refer to the confirmation of the specific constitutional isomer. NMR spectroscopy is the primary method for this purpose. The distinct chemical shifts of the aromatic protons and their coupling patterns (multiplicity and J-values) allow for the precise determination of the 1,2,4-substitution pattern. The unique environment of each proton and carbon, influenced by the differing electronic effects of the fluoro, iodo, and cyano groups, gives rise to a predictable and interpretable set of NMR signals that confirms the structure over other possible isomers. doi.orgusp.br

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which corroborates the molecular formula.

For this compound (C₇H₃FIN), the calculated exact mass for the protonated molecule [M+H]⁺ is 247.9367 m/z. doi.org Experimental HRMS data using Electrospray Ionization (ESI-TOF) found the mass to be 247.9366 m/z, confirming the molecular formula. doi.org Similarly, the sodium adduct [M+Na]⁺ has a calculated mass of 269.9186 and was found at 269.9184. doi.org

X-ray Crystallography of this compound Derivatives

While the crystal structure of this compound itself is not documented in the searched literature, extensive studies on its close analogue, 4-iodobenzonitrile (B145841), and other fluorinated aromatics provide significant insight into the expected solid-state behavior of its derivatives.

The crystal packing of halobenzonitriles is significantly influenced by specific, directional non-covalent interactions. mdpi.com In the crystal structure of 4-iodobenzonitrile, molecules form infinite one-dimensional chains through strong and highly directional C≡N···I halogen bonds. mdpi.comosti.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor), interacting with a nucleophile, such as the lone pair on the nitrile nitrogen. acs.orgrsc.org

These halogen-bonded chains further interact with each other via weaker C-H···I, C-H···N, and π-stacking contacts. mdpi.com The presence of fluorine in a derivative of this compound would be expected to modulate these interactions. Fluorine substitution is known to disrupt typical π-stacking arrangements seen in other halobenzenes. rsc.org The introduction of highly electronegative fluorine atoms can alter the quadrupole moment of the aromatic ring, potentially favoring offset or edge-to-face interactions over co-planar π-stacking. rsc.orgrsc.org In some cases, C-H···F interactions can become significant in directing the crystal packing. rsc.org Studies on fluorinated tolans demonstrate that while strong halogen bond donors like tetrafluoroiodobenzene can form robust N···I bonds and promote bricklayer packing motifs, fluorination can also disrupt weaker halogen bonds by introducing competing interaction sites. rsc.org

High-pressure crystallography is a powerful technique for probing the strength and compressibility of intermolecular interactions. nih.gov Studies on 4-iodobenzonitrile reveal how its crystal structure responds to extreme pressure. mdpi.comosti.gov

Under ambient conditions, 4-iodobenzonitrile crystallizes in the monoclinic space group I2/a. mdpi.com When pressure is applied, the unit cell compresses anisotropically. The 'b' axis, which is perfectly aligned with the C≡N···I halogen-bonded chains, shows the least compression (3.3%), while the 'a' and 'c' axes, governed by weaker inter-chain π-stacking and C-H···X contacts, compress much more significantly (12.3% and 10.9%, respectively, up to 5.0 GPa). mdpi.comosti.gov This indicates that the C≡N···I halogen bond is the most robust intermolecular interaction in the structure. mdpi.com

At approximately 5.5 GPa, 4-iodobenzonitrile undergoes a phase transition to a triclinic (P-1) phase. mdpi.com This transition is driven not by a further shortening of the halogen bond but by the need to relieve the strain built up in the now-destabilizing π-stacking and N···H interactions. mdpi.comosti.gov This highlights the complex interplay of forces that dictate crystal packing under high pressure. Similar high-pressure studies on other molecular crystals also show significant structural changes, including phase transitions and polymerization, underscoring the technique's ability to reveal novel material properties. rsc.orgosti.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorph Identification

For this compound, IR and Raman spectra offer complementary information. ksu.edu.sa The key functional groups each exhibit characteristic vibrational frequencies. The nitrile group (C≡N) stretching vibration is a particularly strong and sharp band, typically appearing in the 2240-2220 cm⁻¹ region of both IR and Raman spectra. The carbon-fluorine (C-F) stretching vibration is usually found in the 1250-1020 cm⁻¹ range in the IR spectrum. The carbon-iodine (C-I) bond, being weaker and involving a heavier atom, vibrates at a much lower frequency, typically between 600 and 500 cm⁻¹. Aromatic ring vibrations, including C-H stretching and C=C ring stretching, appear at approximately 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. researchgate.net

Beyond simple functional group identification, vibrational spectroscopy is a powerful technique for identifying and differentiating polymorphs. nih.govthermofisher.comlbt-scientific.com Polymorphism, the existence of a compound in multiple crystalline forms, can significantly impact physical properties. americanpharmaceuticalreview.com Since the crystal lattice structure influences intermolecular interactions, the vibrational modes of the molecules within the crystal are affected. americanpharmaceuticalreview.com These differences are often most pronounced in the low-frequency (or far-IR/terahertz) region of the spectrum (< 200 cm⁻¹), where lattice vibrations (phonons) occur. nih.gov Variations in the number of peaks, their positions, and intensities in both the high-frequency (internal modes) and low-frequency (external lattice modes) regions of the Raman and IR spectra can be used to distinguish between different polymorphic forms of this compound. lbt-scientific.com For instance, shifts in the nitrile peak can indicate changes in the crystal packing and intermolecular forces affecting this functional group. thermofisher.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Medium |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong | Medium to Strong |

| Carbon-Fluorine (C-F) | Stretching | 1250 - 1020 | Strong | Weak |

Note: This table presents generalized expected values. Actual experimental values may vary based on the physical state, solvent, and crystalline form.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides theoretical insights that complement experimental findings, offering a molecular-level understanding of the structure, properties, and behavior of this compound.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. rsc.org It is widely employed for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for calculating various electronic properties. researchgate.netcrystalsolutions.euarxiv.org For this compound, DFT calculations, often using functionals like B3LYP combined with appropriate basis sets (e.g., 6-311G**), can predict its three-dimensional structure with high accuracy. researchgate.netnsf.gov

The geometry optimization would reveal precise bond lengths and angles. The presence of the electronegative fluorine atom and the large, polarizable iodine atom ortho to each other on the benzene ring creates significant electronic and steric effects. DFT can quantify the resulting distortions in the benzene ring from a perfect hexagon and predict the C-F, C-I, and C-C≡N bond lengths and the planarity of the molecule.

Furthermore, DFT is used to analyze the electronic structure. rsc.org Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and fluorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms and potentially the iodine atom (a phenomenon known as a σ-hole), highlighting sites for nucleophilic interaction. nih.gov

Table 2: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length C-F | Carbon-Fluorine bond distance | ~1.35 Å |

| Bond Length C-I | Carbon-Iodine bond distance | ~2.09 Å |

| Bond Length C≡N | Carbon-Nitrogen triple bond distance | ~1.15 Å |

| Bond Angle C-C-F | Angle involving the fluorinated carbon | ~119° |

| Bond Angle C-C-I | Angle involving the iodinated carbon | ~121° |

Note: These values are illustrative, based on typical DFT results for similar structures. Actual calculated values depend on the specific level of theory (functional and basis set) used.

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. kyushu-u.ac.jpunimi.it This technique is particularly valuable for investigating intermolecular interactions in the condensed phase (liquid or solid). uni-hannover.de An MD simulation for this compound would involve placing numerous molecules in a simulation box and calculating their movements based on a force field that describes the forces between atoms.

These simulations can provide a dynamic picture of the non-covalent interactions that govern the bulk properties and crystal packing of the compound. Key interactions for this compound would include:

Halogen Bonding: A significant interaction where the electropositive region (σ-hole) on the iodine atom interacts with the electron-rich nitrogen atom of the nitrile group on a neighboring molecule (C-I···N≡C). mdpi.com

Dipole-Dipole Interactions: Arising from the molecule's permanent dipole moment, influenced by the highly electronegative fluorine and nitrile groups.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. The fluorine and iodine substituents modulate the electron density of the ring, influencing the preferred stacking geometry (e.g., parallel-displaced). researchgate.net

By simulating these interactions, MD can help predict crystal packing arrangements, explain the stability of different polymorphs, and understand the solvation process when the compound is dissolved in a solvent. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to correlate the chemical structure of a series of compounds with their biological activity or a physical property. sciepub.comscholarsresearchlibrary.com QSAR models are mathematical equations that relate numerical descriptors of the molecules to their activity. researchgate.net

For a compound like this compound, a QSAR study would begin by calculating a variety of molecular descriptors. These can include:

Physicochemical Descriptors: Such as the logarithm of the partition coefficient (logP) for lipophilicity, molar refractivity, and polar surface area (PSA).

Electronic Descriptors: Derived from quantum chemical calculations (like DFT), including HOMO and LUMO energies, dipole moment, and atomic charges.

Topological Descriptors: Numerical values derived from the 2D graph of the molecule that describe its size, shape, and branching.

Once these descriptors are calculated for a set of related benzonitrile (B105546) derivatives with known biological activity (e.g., inhibitory concentration, IC₅₀), statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model. nih.govasianpubs.org Such a model could then be used to predict the activity of new, unsynthesized compounds, including other derivatives of this compound, thereby guiding the design of more potent molecules. nih.govnih.gov Although specific QSAR models featuring this exact compound are not prominent in the literature, its structural motifs are common in medicinal chemistry, making it a relevant candidate for inclusion in such studies. researchgate.netnih.gov

Applications in Medicinal Chemistry Research

4-Fluoro-3-iodobenzonitrile as a Core Scaffold for Drug Discovery

The structure of this compound serves as a valuable starting point or "scaffold" in drug discovery. Its substituted benzene (B151609) ring is a common feature in many biologically active molecules, and the presence of three distinct functional groups—fluoro, iodo, and cyano—offers multiple points for chemical modification.

This compound is recognized as an important chemical building block for creating more complex molecules, including those with potential pharmacological activity. usp.brchemimpex.comcymitquimica.com The nitrile (C≡N) group, the highly electronegative fluorine atom, and the large, polarizable iodine atom each provide unique reactivity. For instance, the sites adjacent to the fluorine and iodine atoms can be selectively metalated to introduce new functional groups. usp.br This allows chemists to systematically build upon the core scaffold to synthesize a library of diverse compounds for biological screening. The indole (B1671886) nucleus, a privileged structure in many pharmaceuticals, can be constructed using derivatives of iodinated benzonitriles, highlighting the utility of such scaffolds in generating compounds with known biological relevance. researchgate.net The halogenated nature of the compound suggests it can be used to develop molecules for various therapeutic areas, including oncology and agrochemical research. chemimpex.comcymitquimica.com

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. The fluorine atom in this compound imparts several beneficial characteristics to its derivatives.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Introducing a fluorine atom at a site that is susceptible to metabolic oxidation by enzymes, such as cytochrome P450, can block this pathway. This resistance to breakdown increases the metabolic stability of the drug, prolonging its half-life in the body.

Bioavailability: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups. This modification can improve a compound's ability to permeate biological membranes, leading to enhanced absorption and bioavailability. Additionally, the strategic placement of fluorine can influence a molecule's conformation, pre-organizing it for a better fit with its biological target.

The iodine atom on the this compound scaffold plays a crucial role in molecular recognition through a specific, non-covalent interaction known as halogen bonding.

Halogen bonding occurs between the electron-deficient region on the outer side of the iodine atom (called a σ-hole) and an electron-rich atom (like oxygen, nitrogen, or sulfur) on a biological target, such as an enzyme or receptor. The strength of this interaction generally follows the trend I > Br > Cl >> F, making iodine a particularly potent halogen bond donor. By forming these strong, directional bonds, the iodine atom can significantly enhance the binding affinity and specificity of a drug candidate for its target protein. This increased affinity can translate to higher potency. The presence of the iodine atom in this scaffold, therefore, offers a powerful tool for medicinal chemists to design highly effective and selective inhibitors.

Development of Derivatives with Specific Biological Activities

The fluoro-iodobenzonitrile scaffold has been explored for developing molecules that target specific proteins involved in disease, leading to the creation of specialized antagonists and inhibitors.

While research on this compound derivatives is ongoing, its close structural isomer, 2-fluoro-4-iodobenzonitrile , has been explicitly identified as a building block for synthesizing antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. medchemexpress.commedchemexpress.com TRPA1 is an ion channel involved in pain, inflammation, and respiratory conditions, making its antagonists promising therapeutic agents. nih.govnih.gov The successful use of this related isomer underscores the potential of the fluoro-iodobenzonitrile framework in this area.

In the context of the Dopamine D4 receptor, which is a target for neurological and psychiatric disorders, research has focused on various fluorinated compounds to develop selective antagonists. chemrxiv.orgnih.goviaea.orgmdpi.comrowan.edu Studies have shown that piperidine (B6355638) scaffolds with fluorinated phenoxy groups can yield highly potent and selective D4 antagonists. chemrxiv.orgnih.gov The benzonitrile (B105546) moiety is a common feature in such drug discovery efforts, suggesting that derivatives of this compound could be valuable candidates for this target. researchgate.net

The development of enzyme inhibitors is a cornerstone of modern medicine. The structural isomer 2-fluoro-4-iodobenzonitrile has been reported as a synthetic starting material for creating inhibitors of Leishmania infantum trypanothione (B104310) reductase (Li-TryR). medchemexpress.commedchemexpress.com This enzyme is essential for the survival of trypanosomatid parasites, which cause diseases like leishmaniasis and African trypanosomiasis. Because this enzyme is absent in humans, it is a validated and attractive drug target. The investigation of a closely related isomer for this purpose highlights the potential of the this compound scaffold in the design of novel anti-parasitic agents.

Compound Information

| Property | Value | Source(s) |

| Compound Name | This compound | sigmaaldrich.comsigmaaldrich.comchemscene.com |

| CAS Number | 159719-57-0 | chemscene.com |

| Synonym | 4-fluoro-3-iodobenzenecarbonitrile | chemscene.com |

| Molecular Formula | C₇H₃FIN | sigmaaldrich.comsigmaaldrich.comchemscene.com |

| Molecular Weight | 247.01 g/mol | sigmaaldrich.comsigmaaldrich.comchemscene.com |

Anticancer and Antimicrobial Agent Research

The structural motif of halogenated benzonitriles, including this compound, is of significant interest in the discovery of new anticancer and antimicrobial agents. The presence of halogen atoms can enhance binding affinity and specificity to biological targets like enzymes and receptors. Research into derivatives of halogenated benzonitriles has indicated promising results in inhibiting the proliferation of cancer cells and inducing apoptosis.

The utility of fluorinated and iodinated aromatic compounds is evident in the synthesis of more complex heterocyclic systems with demonstrated biological activity. For instance, 2,5-disubstituted 1,3,4-oxadiazoles, which can be synthesized using aryl iodide precursors, are actively investigated for their potential as anticancer and antimicrobial agents. nih.gov Similarly, the synthesis of 3-aminoindole derivatives, which have shown potential as treatments for type 2 diabetes and possess antiplasmodial and antitubercular activity, can be achieved from precursors like 4-amino-3-iodobenzonitrile (B1275651). researchgate.net Furthermore, novel antibacterial compounds designed to inhibit bacterial DNA gyrase and Topoisomerase IV have been synthesized using intermediates such as 3-amino-4-iodobenzonitrile, highlighting the value of this structural class in combating antimicrobial resistance. google.com

| Research Area | Precursor/Derivative Example | Target/Activity |

| Anticancer | Halogenated benzonitrile derivatives | Inhibition of cancer cell proliferation, apoptosis induction |

| Anticancer/Antimicrobial | 2,5-Disubstituted 1,3,4-oxadiazoles | Bioisosteres with potential therapeutic activity nih.gov |

| Antimicrobial | 3-Aminoindole derivatives | Antitubercular and antiplasmodial activity researchgate.net |

| Antibacterial | Dual DNA gyrase/Topoisomerase IV inhibitors | Treatment of bacterial infections google.com |

Modulators of Neurological Pathways

Fluorine-containing compounds are a substantial component of modern pharmaceuticals, with applications as anxiolytic, antipsychotic, and neurotropic agents. mdpi.com The benzonitrile scaffold, particularly when substituted with fluorine, is a key feature in the development of selective androgen receptor modulators (SARMs). These compounds are investigated for their potential in treating a range of conditions, including those related to androgen deficiency. researchgate.net

Patents describe the synthesis of various aminophenyl and indolecarbonitrile derivatives as SARMs, utilizing fluorinated benzonitrile precursors like 4-fluoro-3-(trifluoromethyl)benzonitrile. google.comgoogle.com These molecules are designed to modulate specific neurological and endocrine pathways, and the strategic placement of halogen atoms is crucial for achieving the desired pharmacological profile. The synthesis of these modulators often involves nucleophilic aromatic substitution reactions on electron-deficient fluoroarenes with amines, a common pathway for which this compound could be a suitable starting material. researchgate.net

Prodrug Strategies and Derivatization for Enhanced Pharmacokinetics

A significant challenge in drug development is optimizing a compound's pharmacokinetic profile to ensure it reaches its therapeutic target in sufficient concentration. Prodrug strategies involve the chemical modification of a drug into a bioreversible entity to enhance properties like permeability and solubility. mdpi.com This approach can improve oral bioavailability, extend half-life, and facilitate passage across biological barriers like the skin or cornea. mdpi.comnih.gov

The conversion of active molecules into less polar ester or carbamate (B1207046) prodrugs is a common technique to improve lipophilicity and, consequently, absorption. mdpi.com For instance, the lipophilicity of the antiviral drug captopril (B1668294) was enhanced by creating a series of n-alkyl carboxyl ester prodrugs to improve its percutaneous absorption. mdpi.com More advanced strategies involve creating prodrugs that are activated by specific conditions at the target site. An example is the Radiation-Activated proDrug In Tumor (RABiT) platform, where a drug is caged and linked to a circulating carrier like albumin, to be released specifically by radiation treatment at the tumor site, thereby extending its pharmacokinetic profile and improving targeted delivery. nih.gov Another approach involves peptide-opioid prodrugs designed for controlled release in the small intestine, contingent on cleavage by specific proteases, which can limit abuse potential. escholarship.org The chemical handles on this compound (the nitrile, fluoro, and iodo groups) make it a versatile starting point for derivatization into such sophisticated prodrug systems.

| Prodrug Strategy | Objective | Example Mechanism |

| Ester/Carbamate Prodrugs | Enhance lipophilicity and permeability | Conversion of captopril to n-alkyl carboxyl esters to improve skin absorption. mdpi.com |

| Amidine Prodrugs | Improve oral bioavailability | Conversion of basic amidines to less basic, more lipophilic hydroxy or alkoxy amidines. lookchem.com |

| Targeted Activation | Site-specific drug release | Radiation-activated release from an albumin-conjugated prodrug. nih.gov |

| Enzyme-Activated Prodrugs | Controlled release, abuse deterrence | Peptide-opioid conjugate requiring intestinal proteases (trypsin, chymotrypsin) for activation. escholarship.org |

Application in Boron Neutron Capture Therapy (BNCT) Agents and Related Analytical Techniques

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy based on the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells. accscience.comnih.gov When the tumor is irradiated with a low-energy neutron beam, the ¹⁰B atoms capture neutrons, leading to a nuclear reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei. nih.gov These particles have a short range, approximately the diameter of a single cell, allowing for the precise destruction of cancer cells while sparing adjacent healthy tissue. accscience.comnih.gov

The clinical success of BNCT relies heavily on the effective delivery of boron to the tumor. One of the most widely used boron delivery agents is 4-Borono-L-phenylalanine (BPA). interpharma-praha.com To ensure personalized and effective treatment, it is crucial to determine the concentration and distribution of BPA in the tumor and surrounding normal tissues before therapy. mdpi.com This is often accomplished using Positron Emission Tomography (PET) with a fluorinated analogue of BPA, namely 4-Borono-2-¹⁸F-fluoro-L-phenylalanine ([¹⁸F]FBPA). interpharma-praha.commdpi.com

The structural features of this compound make it a relevant building block for developing new BNCT agents and analytical tools. The iodine atom can be readily substituted with a boronic ester group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), while the fluorine atom can serve as a site for introducing the PET isotope fluorine-18. Furthermore, related structures like 4-iodobenzonitrile (B145841) have been employed as fluorogenic derivatization reagents for the sensitive chromatographic analysis of BPA in blood samples, demonstrating the utility of the iodobenzonitrile scaffold in BNCT-related analytics. researchgate.net

Bioorthogonal Chemistry Applications and Imaging Agents

Bioorthogonal chemistry encompasses chemical reactions that can occur within living systems without interfering with native biological processes. chemrxiv.orggoogle.com This field has provided powerful tools for in vivo imaging and pretargeted therapy. A prominent bioorthogonal reaction is the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). chemrxiv.org

This "click chemistry" reaction is central to pretargeted imaging strategies, where a TCO-modified antibody is first administered to locate a specific biological target (e.g., a tumor). After the antibody has accumulated at the target and cleared from circulation, a small, rapidly clearing tetrazine molecule carrying an imaging agent (like the PET radionuclide ¹⁸F) is administered. google.com The tetrazine rapidly finds and reacts with the TCO-tagged antibody, providing a high-contrast image of the target with a reduced radiation dose to the rest of the body. chemrxiv.org

The development of highly reactive, directly ¹⁸F-labeled tetrazines is a key area of research. acs.org The synthesis of these advanced imaging agents often begins with substituted benzonitriles. For example, compounds like 3-fluoro-4-methylbenzonitrile (B68015) and 3-fluoro-4-trifluoromethylbenzonitrile serve as precursors for functionalized tetrazines. chemrxiv.orggoogle.com this compound represents a valuable synthon in this context. Its benzonitrile group can be converted to the tetrazine core, while the fluoro and iodo substituents offer dual handles for further modification, such as introducing ¹⁸F for PET imaging and attaching other moieties to fine-tune the agent's pharmacokinetic properties.

Applications in Advanced Materials Science and Agrochemical Research

Precursor in Polymer Chemistry for Functional Polymers

In the field of polymer chemistry, there is a continuous search for monomers that can impart specific functionalities to the resulting polymers. While direct polymerization of 4-Fluoro-3-iodobenzonitrile is not widely documented, its structural motifs are highly relevant. Halogenated benzonitriles are recognized as important building blocks for creating functional polymers. For instance, the related compound 4-iodobenzonitrile (B145841) has been utilized as a solid additive in the fabrication of high-efficiency polymer solar cells, where it helps to optimize the morphology of the active layer. mdpi.com

The presence of both fluorine and iodine in this compound offers dual functionality. The iodine atom can be used to introduce the molecule into a polymer chain via reactions like Suzuki or Stille coupling. The fluorine atom, with its high electronegativity, can modify the polymer's electronic properties, thermal stability, and solubility. Fluorinated nitriles are generally regarded as valuable building blocks for complex synthetic targets. doi.org The derivative, 4-Amino-3-fluoro-5-iodobenzonitrile, is also categorized under polymer science material building blocks, indicating the utility of this scaffold in developing new polymers. chemscene.combldpharm.com

Development of Liquid Crystals and Optoelectronic Materials

The development of new liquid crystals and optoelectronic materials often relies on molecules with carefully tuned polarity, polarizability, and molecular shape. The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to modify their physical properties, such as dielectric anisotropy and viscosity. worktribe.com The isomer, 3-Fluoro-4-iodobenzonitrile, is explicitly listed as a liquid crystal building block, which strongly suggests that this compound would have similar potential due to its comparable dipolar character and rigid structure. ambeed.comtcichemicals.com

In the broader field of optoelectronics, halogenated benzonitriles are investigated for their utility. For example, 2-Fluoro-4-iodobenzonitrile, another isomer, is used as an intermediate in the synthesis of Organic Light Emitting Diode (OLED) materials. chemical-product.com OLEDs are a cornerstone of modern display technology. The combination of the electron-withdrawing nitrile group and the halogen atoms in this compound can influence the energy levels of frontier molecular orbitals, a critical factor in the design of materials for electronic and optoelectronic applications. Research on related borinic complexes containing fluoro- and iodo-phenyl moieties highlights the interest in these structures for their charge transport properties. researchgate.net

Role in Agrochemical Discovery and Development

Halogenated benzonitriles have a history of use in the agrochemical industry. A prominent example is Ioxynil (4-hydroxy-3,5-diiodobenzonitrile), a selective herbicide used for post-emergence control of broad-leaved weeds. ufrgs.br This demonstrates the biological activity associated with the iodinated benzonitrile (B105546) core.

The synthesis of new pesticides and herbicides often involves the use of versatile intermediates that allow for the exploration of a wide chemical space. Halogenated compounds, including those with chlorine and iodine, are used as intermediates in the synthesis of pesticides. chembk.com While specific research detailing the use of this compound in agrochemical development is not prominent, its structural similarity to known active ingredients and other synthetic intermediates suggests its potential as a valuable building block in the discovery of new crop protection agents.

Design of Specialty Chemicals and Intermediates for Industrial Processes

Perhaps the most established role of this compound is as a versatile chemical intermediate. It is commercially available and listed by numerous suppliers as a building block for organic synthesis. chemscene.comavantorsciences.comsigmaaldrich.com The reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions makes it an excellent substrate for constructing more complex molecular architectures.

Research has detailed the regioselective synthesis of this compound from 4-fluorobenzonitrile (B33359). doi.org The same research then uses this product as an intermediate to create a variety of other substituted benzonitriles by replacing the iodine atom. doi.org This highlights its utility as a scaffold upon which further chemical complexity can be built. Its derivative, 4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile, is also noted as a building block for synthesizing complex molecules through substitution and coupling reactions. This underscores the value of the this compound framework in accessing a wide range of specialty chemicals for various industrial and research applications.

Intellectual Property and Commercial Landscape in Chemical Research

Patent Analysis and Trends in Halogenated Benzonitrile (B105546) Technologies

Halogenated benzonitriles are a class of compounds that have garnered significant attention in various fields, particularly in the development of pharmaceuticals and agrochemicals. anr.fr The strategic introduction of halogen atoms onto the benzonitrile scaffold allows for the fine-tuning of a molecule's biological activity and physical properties. A review of patent literature reveals key trends in the technologies surrounding these compounds.

Patents in this domain often focus on:

Novel synthesis methods: Innovations in synthetic routes that offer higher yields, greater purity, or more environmentally friendly processes are frequently the subject of patent applications. For instance, methods for the direct halogenation of benzonitrile have been patented, highlighting the industrial importance of efficient synthesis.

New chemical entities: A significant portion of patents cover new molecular structures that incorporate a halogenated benzonitrile moiety. These are often pursued for their potential as active ingredients in new drugs or pesticides. For example, patents exist for herbicidal compositions containing derivatives of 6-(poly-substituted aryl)-4-aminopicolinic acids, which can be synthesized from halogenated benzonitriles. googleapis.com

Intermediate compounds: The utility of halogenated benzonitriles as key building blocks in the synthesis of more complex molecules is a major driver of patent activity. sigmaaldrich.com Patents may cover the synthesis and use of these intermediates in the production of a final product. For example, 3-amino-4-iodo-indazole, an important pharmaceutical intermediate, can be synthesized from 2,6-difluorobenzonitrile. google.com

Analysis of patent filings over time indicates a sustained interest in halogenated benzonitriles, with a particular emphasis on fluorinated and multi-halogenated derivatives. This trend is likely driven by the unique properties that fluorine imparts on a molecule, such as increased metabolic stability and binding affinity. hu-berlin.de The development of new catalytic systems, such as those based on palladium or nickel, for cross-coupling reactions has also fueled innovation in this area, enabling the synthesis of a wider range of functionalized benzonitriles.

Commercial Synthesis and Scale-Up Considerations

The transition from a laboratory-scale synthesis to large-scale commercial production presents a unique set of challenges. For a compound like 4-fluoro-3-iodobenzonitrile, these considerations are critical for ensuring a cost-effective, safe, and reproducible manufacturing process. worldpharmatoday.com

Scale-Up Challenges: Scaling up the synthesis of halogenated benzonitriles can introduce several difficulties:

Reaction Kinetics and Thermodynamics: Reactions that are manageable on a small scale can become highly exothermic or difficult to control in large reactors. mt.com Understanding the reaction kinetics and thermodynamics is crucial for safe and efficient scale-up. mt.com

Mixing and Mass Transfer: Ensuring efficient mixing and mass transfer becomes more challenging in large vessels, which can impact reaction rates and product distribution. worldpharmatoday.com

Heat Transfer: The removal of heat generated during exothermic reactions is a critical safety consideration. mt.com

Impurity Profile: The impurity profile of the final product can change upon scale-up, potentially requiring modifications to the purification process. mt.com

Process Safety: A thorough hazard assessment is necessary to identify and mitigate any potential safety risks associated with the large-scale handling of reagents and intermediates. mt.com

To address these challenges, chemical engineers and process chemists often employ tools such as Design of Experiments (DoE) and Process Analytical Technology (PAT) to optimize and monitor the manufacturing process. worldpharmatoday.commt.com The use of flow chemistry is also emerging as a valuable technique for scaling up reactions, offering better control over reaction parameters and improved safety. uva.nlresearchgate.net

Research Collaborations and Industry-Academia Partnerships